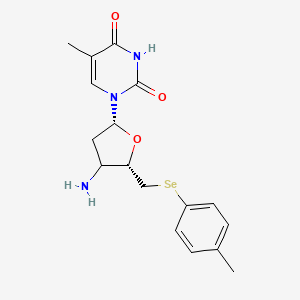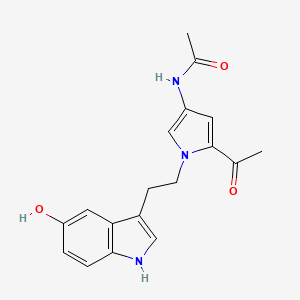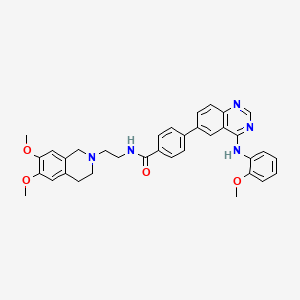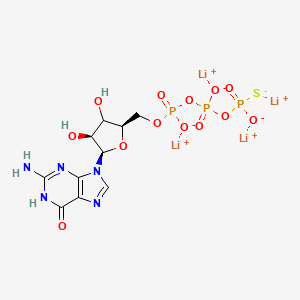
PD-1/PD-L1 antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD-1/PD-L1 antagonist 1 is a small molecule that inhibits the interaction between programmed death 1 (PD-1) and its ligand programmed death ligand 1 (PD-L1). This interaction is a critical immune checkpoint that tumors exploit to evade immune surveillance. By blocking this interaction, this compound can enhance the immune system’s ability to target and destroy cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1 antagonist 1 involves several steps, including the formation of key intermediates and their subsequent coupling.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
PD-1/PD-L1 antagonist 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s polarity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s electronic properties.
Substitution: Replacement of functional groups to alter the compound’s reactivity and binding affinity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify the most potent inhibitors .
Wissenschaftliche Forschungsanwendungen
PD-1/PD-L1 antagonist 1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the structure-activity relationship of immune checkpoint inhibitors.
Biology: Employed in cell-based assays to investigate the mechanisms of immune evasion by tumors.
Industry: Utilized in the development of new cancer immunotherapies and diagnostic tools.
Wirkmechanismus
PD-1/PD-L1 antagonist 1 exerts its effects by binding to the PD-1 or PD-L1 proteins, preventing their interaction. This blockade restores the activity of T cells, allowing them to recognize and kill cancer cells. The compound enhances T cell responses by increasing the production of cytotoxic molecules like granzyme B and perforin, as well as inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pembrolizumab: A monoclonal antibody that targets PD-1.
Nivolumab: Another monoclonal antibody that inhibits PD-1.
Atezolizumab: A monoclonal antibody that targets PD-L1.
Durvalumab: A monoclonal antibody that inhibits PD-L1.
Uniqueness
PD-1/PD-L1 antagonist 1 is unique because it is a small molecule, unlike the monoclonal antibodies listed above. This gives it several advantages, including better tumor penetration, oral bioavailability, and potentially fewer immune-related adverse effects .
Eigenschaften
Molekularformel |
C52H48Cl2N6O8 |
|---|---|
Molekulargewicht |
955.9 g/mol |
IUPAC-Name |
3-[[4-chloro-5-[[3-[4-[2-chloro-5-[(3-cyanophenyl)methoxy]-4-[[[(2R)-2,3-dihydroxypropyl]amino]methyl]phenoxy]quinazolin-8-yl]-2-methylphenyl]methoxy]-2-[[[(2R)-2,3-dihydroxypropyl]amino]methyl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C52H48Cl2N6O8/c1-32-37(30-67-49-18-47(65-28-35-8-2-6-33(14-35)20-55)38(16-45(49)53)22-57-24-40(63)26-61)10-4-11-42(32)43-12-5-13-44-51(43)59-31-60-52(44)68-50-19-48(66-29-36-9-3-7-34(15-36)21-56)39(17-46(50)54)23-58-25-41(64)27-62/h2-19,31,40-41,57-58,61-64H,22-30H2,1H3/t40-,41-/m1/s1 |
InChI-Schlüssel |
BOHITRLPZRFUBM-GYOJGHLZSA-N |
Isomerische SMILES |
CC1=C(C=CC=C1C2=CC=CC3=C2N=CN=C3OC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CNC[C@H](CO)O)Cl)COC6=C(C=C(C(=C6)OCC7=CC(=CC=C7)C#N)CNC[C@H](CO)O)Cl |
Kanonische SMILES |
CC1=C(C=CC=C1C2=CC=CC3=C2N=CN=C3OC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CNCC(CO)O)Cl)COC6=C(C=C(C(=C6)OCC7=CC(=CC=C7)C#N)CNCC(CO)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine](/img/structure/B12370720.png)


![N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B12370742.png)
![Tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12370746.png)
![3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12370751.png)
![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)

![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)



